![molecular formula C16H31N3O3S2 B4629853 N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4629853.png)

N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide

Descripción general

Descripción

Research into piperidine derivatives, including compounds with structural similarities to N-[2-(cyclohexylthio)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide, focuses on their synthesis, potential biological activities, and applications in medicinal chemistry. Piperidine structures are crucial in developing pharmacologically active compounds due to their versatility and presence in numerous bioactive molecules.

Synthesis Analysis

The synthesis of piperidine derivatives often involves multistep chemical reactions, starting from basic piperidine scaffolds to introduce various functional groups, such as sulfonyl, amide, and cyclohexylthioethyl groups. For instance, compounds similar to the one are synthesized through reactions involving intermediates like enamine sulfones and cycloaddition of arylsulfonyl isocyanates to ethyl oxamates, showcasing the complexity of synthesis routes and the versatility of the piperidine core in medicinal chemistry applications (Tamura et al., 1990).

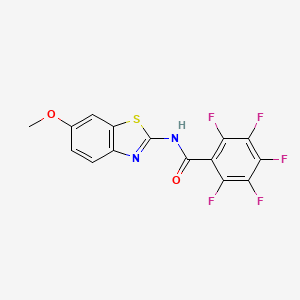

Molecular Structure Analysis

The molecular structure of piperidine derivatives is characterized by X-ray crystallography and molecular modeling, revealing details about the conformation and spatial arrangement of atoms. These studies help understand the compound's reactivity, interaction with biological targets, and physical properties. For example, the crystal and molecular structure studies of similar compounds provide insights into their conformation, which is crucial for their biological activity and interaction with receptors or enzymes (Naveen et al., 2015).

Aplicaciones Científicas De Investigación

Antiallergy and Anti-acetylcholinesterase Activity

Piperidine derivatives have been synthesized and evaluated for their potential in treating allergic reactions and inhibiting acetylcholinesterase, an enzyme associated with neurodegenerative diseases like Alzheimer's. One study focused on the synthesis of N-[2-(dimethylamino)ethyl]-4-aryl-1-piperazinecarboxamides, demonstrating antiallergy activity in IgE-mediated models, although none showed significant activity in guinea pig anaphylaxis assays (Walsh et al., 1990). Another research developed 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, revealing potent anti-acetylcholinesterase activity, with certain derivatives showing remarkable potential as antidementia agents (Sugimoto et al., 1990).

Metabolic Studies

The metabolic pathways of novel antidepressants, such as 1-[2-(2,4-Dimethyl-phenylsulfanyl)-phenyl]-piperazine (Lu AA21004), have been elucidated using human liver microsomes and S9 fraction, revealing the involvement of various cytochrome P450 enzymes in the oxidative metabolism of these compounds. This research highlights the complexity of drug metabolism and the importance of understanding these pathways for drug development (Hvenegaard et al., 2012).

Antibacterial and Antimicrobial Properties

Piperidine derivatives have also been studied for their antibacterial and antimicrobial properties. A series of 4-((4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino)-N-(substituted)benzenesulfonamide compounds were synthesized and evaluated for their antibacterial activity against various bacteria and fungi, with some compounds displaying interesting antimicrobial activity (Ghorab et al., 2017). Another study synthesized a series of N,N-diethylamide bearing sulfonamides and tested their antimicrobial activity, identifying potent antibacterial agents (Ajani et al., 2013).

Propiedades

IUPAC Name |

N-(2-cyclohexylsulfanylethyl)-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H31N3O3S2/c1-18(2)24(21,22)19-11-8-14(9-12-19)16(20)17-10-13-23-15-6-4-3-5-7-15/h14-15H,3-13H2,1-2H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEODYLVEPILACR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(CC1)C(=O)NCCSC2CCCCC2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H31N3O3S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(cyclohexylsulfanyl)ethyl]-1-(dimethylsulfamoyl)piperidine-4-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-ethoxyphenyl)-4-quinolinecarboxamide](/img/structure/B4629773.png)

![N-(4-tert-butylphenyl)-N'-{5-[(4-chloro-3-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B4629779.png)

![2-cyano-3-[1-(2,3-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-N-(2-methylphenyl)acrylamide](/img/structure/B4629793.png)

![4-[(4-fluorophenyl)sulfonyl]-N-[3-(trifluoromethyl)phenyl]-1-piperazinecarboxamide](/img/structure/B4629805.png)

![N-[7-(4-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]propanamide](/img/structure/B4629809.png)

![2-[(benzylsulfonyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4629817.png)

![1-(3-methylbutyl)-3-(3-pyridinylmethyl)-1,2,3,4-tetrahydro[1,3,5]triazino[1,2-a]benzimidazole](/img/structure/B4629821.png)

![(2-{[4-(2-isopropyl-1H-imidazol-1-yl)phenyl]amino}-2-oxoethoxy)acetic acid](/img/structure/B4629830.png)

![1-cyclopropyl-7-(2,5-dimethoxyphenyl)-2-mercapto-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B4629850.png)

![ethyl 3-({4-[(3-methylbutanoyl)amino]phenyl}amino)-3-oxopropanoate](/img/structure/B4629855.png)

![4-[2-(2-chloro-5-methylphenoxy)butanoyl]-2,6-dimethylmorpholine](/img/structure/B4629856.png)

![dimethyl 3-methyl-5-({[(4-methyl-2-pyrimidinyl)thio]acetyl}amino)-2,4-thiophenedicarboxylate](/img/structure/B4629865.png)